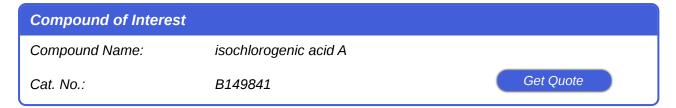


Application Notes and Protocols: Isolating Isochlorogenic Acid A from Lonicera japonica

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Authored for: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the isolation and purification of **isochlorogenic** acid A from the flower buds of Lonicera japonica (honeysuckle). The methodology described herein combines solvent extraction, ethyl acetate fractionation, and high-speed counter-current chromatography (HSCCC) to yield high-purity **isochlorogenic acid A**.

Introduction

Lonicera japonica, commonly known as honeysuckle, is a traditional Chinese medicine with a rich history of use in treating various ailments. Its therapeutic properties are largely attributed to its diverse phytochemical composition, with chlorogenic acids being among the most significant bioactive constituents. **Isochlorogenic acid A**, a dicaffeoylquinic acid, is a prominent phenolic compound in Lonicera japonica that has garnered significant interest for its potential pharmacological activities. This protocol outlines a reliable method for its isolation, providing a foundation for further research and drug development.

Experimental Protocols

This protocol is synthesized from established methodologies and provides a comprehensive workflow for the isolation of **isochlorogenic acid A**.

Sample Preparation and Extraction



- Grinding: Dry flower buds of Lonicera japonica are pulverized into a fine powder using a suitable grinder.
- Ultrasonic-Assisted Extraction:
 - A 100 g sample of the powdered plant material is subjected to extraction with 1000 mL of 70% aqueous ethanol.[1]
 - The extraction is facilitated by sonication for 30 minutes.
 - This extraction procedure is repeated three times to ensure maximum recovery of the target compound.[1]
- Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.[1]

Fractionation

- Suspension: The dried crude extract is suspended in deionized water.
- pH Adjustment: The pH of the aqueous suspension is adjusted to 2 with dilute hydrochloric acid.[1]
- Liquid-Liquid Extraction: The acidified suspension is then partitioned with an equal volume of ethyl acetate. This extraction is performed three times.[1]
- Concentration: The ethyl acetate fractions, which contain the isochlorogenic acid A, are combined and evaporated to dryness under reduced pressure at 40°C.[1][2]

High-Speed Counter-Current Chromatography (HSCCC) Purification

Two-Phase Solvent System Preparation: A two-phase solvent system composed of n-hexane, ethyl acetate, isopropanol, and water in a volumetric ratio of 2:3:2:5 is prepared.[2]
[3] The mixture is thoroughly shaken and allowed to equilibrate and separate in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase is used as the mobile phase.[3]



- Sample Preparation for HSCCC: Approximately 150 mg of the dried ethyl acetate extract is dissolved in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[2][3]
- HSCCC Operation:
 - The multilayer coiled column of the HSCCC instrument is first filled with the upper stationary phase.[3]
 - The apparatus is then rotated at a speed of 860 rpm, and the lower mobile phase is pumped into the column at a flow rate of 2.0 mL/min.[3]
 - After the system reaches hydrodynamic equilibrium, the sample solution is injected.
- Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. The fractions containing the purified isochlorogenic acid A are pooled and concentrated.

Identification and Purity Analysis

- High-Performance Liquid Chromatography (HPLC): The purity of the isolated isochlorogenic acid A is determined by HPLC.
 - Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 μm) is used for separation.
 - Mobile Phase: A common mobile phase consists of a gradient of methanol and 0.4% phosphoric acid solution.[4]
 - Detection: The UV detector is set to a wavelength of 327 nm for the detection of isochlorogenic acid A.
- Structural Confirmation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2][3]

Data Presentation



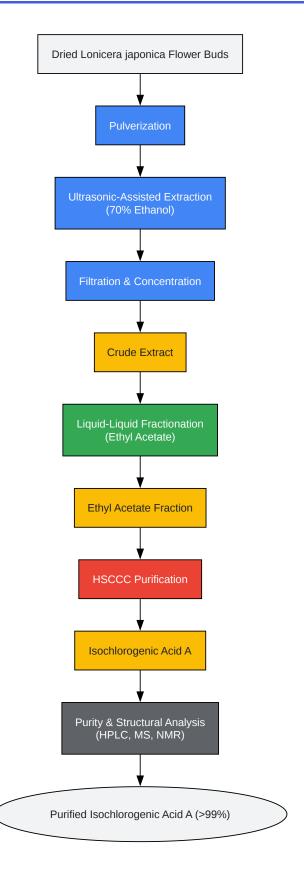
The following table summarizes the quantitative data from a representative isolation of **isochlorogenic acid A** from Lonicera japonica.

Parameter	Value	Reference
Starting Plant Material (Dry Weight)	100 g	[1]
Extraction Solvent	70% Aqueous Ethanol	[1]
Extraction Method	Ultrasonic-Assisted Extraction	[1]
Ethyl Acetate Extract Yield	7.51 g	[1]
Amount of Extract for HSCCC	150 mg	[2][3]
HSCCC Solvent System (v/v/v/v)	n-hexane:ethyl acetate:isopropanol:water (2:3:2:5)	[2][3]
HSCCC Rotational Speed	860 rpm	[3]
HSCCC Mobile Phase Flow Rate	2.0 mL/min	[3]
Yield of Isochlorogenic Acid A	19.65 mg	[2]
Purity of Isochlorogenic Acid A	99.1%	[2][3]

Visualizations

Experimental Workflow for Isochlorogenic Acid A Isolation





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Caption: A flowchart illustrating the key stages in the isolation of **isochlorogenic acid A**.



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